N-(1-Cyanovinyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Cyanovinyl)benzamide: is an organic compound with the molecular formula C10H8N2O. It is a derivative of benzamide, where the amide group is substituted with a cyanovinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Cyanovinyl)benzamide typically involves the reaction of benzamide with acrylonitrile under specific conditions. One common method is the direct condensation of benzamide with acrylonitrile in the presence of a base, such as sodium hydroxide, at elevated temperatures. This reaction yields this compound as the primary product .
Industrial Production Methods: Industrial production of this compound can be achieved through similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: N-(1-Cyanovinyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanovinyl group to an amine group.
Substitution: The cyanovinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
N-(1-Cyanovinyl)benzamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-Cyanovinyl)benzamide involves its interaction with specific molecular targets. The cyanovinyl group can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Benzamide: The parent compound, which lacks the cyanovinyl group.
N-(Benzo[d]oxazol-2-ylcarbamothioyl)-2/4-substituted benzamides: These compounds have similar structures but different substituents, leading to varied biological activities.
Uniqueness: N-(1-Cyanovinyl)benzamide is unique due to the presence of the cyanovinyl group, which imparts distinct chemical and biological properties. This group can participate in various reactions and interactions that are not possible with the parent benzamide or other similar compounds .
Properties
CAS No. |
959014-77-8 |
---|---|
Molecular Formula |
C10H8N2O |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
N-(1-cyanoethenyl)benzamide |
InChI |
InChI=1S/C10H8N2O/c1-8(7-11)12-10(13)9-5-3-2-4-6-9/h2-6H,1H2,(H,12,13) |
InChI Key |
HHBJOQSILLECFR-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C#N)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.